molecular formula C14H20N6O B12236596 N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B12236596
M. Wt: 288.35 g/mol
InChI Key: YCQWQUIOVVJABT-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a tert-butyl group, a purine ring, and a pyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via cyclization reactions, often using reagents such as sodium hydride or potassium tert-butoxide.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl bromide or tert-butyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Scientific Research Applications

N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to purine receptors and modulate their activity, leading to downstream effects on cellular signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(6-chloro-9H-purin-2-yl)carbamate
  • tert-butyl 9H-purin-6-ylcarbamate
  • tert-butyl 4-(9H-purin-6-yl)-1-piperazinecarboxylate

Uniqueness

N-tert-butyl-1-(9H-purin-6-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of a tert-butyl group, a purine ring, and a pyrrolidine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

N-tert-butyl-1-(7H-purin-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)9-4-5-20(6-9)12-10-11(16-7-15-10)17-8-18-12/h7-9H,4-6H2,1-3H3,(H,19,21)(H,15,16,17,18)

InChI Key

YCQWQUIOVVJABT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

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